molecular formula C24H32O6 B046336 Prednisolone 21-propionate CAS No. 5740-62-5

Prednisolone 21-propionate

Cat. No. B046336
CAS RN: 5740-62-5
M. Wt: 416.5 g/mol
InChI Key: KYJGQLUNABFGGK-RPPPWEFESA-N
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Description

Prednisolone 21-propionate , also known as prednicarbate , is a non-halogenated topical anti-inflammatory derivative of prednisolone. Its synthesis involves intermediate products like prednisolone-17,21-diethylorthocarbonate and prednisolone-17-ethylcarbonate, leading to the final product with distinctive physicochemical and spectroscopic properties, including 1H-NMR and MS spectra. Prednicarbate is designed to offer an optimal balance of topical and systemic anti-inflammatory activity, making it a significant advancement in steroid therapy (Stache, Fritsch, Rupp, Hitzel, & Fehlhaber, 1985).

Synthesis Analysis

The synthesis of prednisolone 21-propionate is highlighted through the development of prednicarbate (Hoe 777), starting from prednisolone-17-ethylcarbonate. This process illustrates the chemical transformations required to achieve the final compound with targeted therapeutic properties, emphasizing the complexity and innovation in steroid synthesis technology (Stache et al., 1985).

Molecular Structure Analysis

The molecular structure of prednisolone 21-propionate and its derivatives is critical to understanding their mechanism of action. Studies on the hydrolysis behavior of prednisolone derivatives, such as prednisolone 21-hemisuccinate/beta-cyclodextrin amide conjugate, reveal the role of molecular structure in drug release and stability. Intramolecular transformations and the involvement of amide groups in drug release mechanisms indicate the sophisticated interaction between chemical structure and therapeutic efficacy (Yano, Hirayama, Arima, & Uekama, 2000).

Chemical Reactions and Properties

Prednisolone 21-propionate undergoes various chemical reactions that define its pharmacological profile. The compound's stability in different pH environments and its reactivity under specific conditions are crucial for its application as a medication. Research into the synthesis and transformation of steroid compounds, including the modification of prednisolone to enhance its anti-inflammatory properties, underscores the importance of chemical reactions in developing more effective and safer therapeutic agents (Huy, Diep, Chang-Hee, & Hung, 2014).

Physical Properties Analysis

The physical properties of prednisolone 21-propionate, such as solubility, stability, and crystalline structure, are essential for its pharmaceutical formulation and efficacy. Investigations into polymorphism and pseudopolymorphism of prednisolone reveal the influence of physical characteristics on the drug's performance and provide insights into the optimal formulation strategies for enhanced therapeutic outcomes (Suitchmezian et al., 2008).

Chemical Properties Analysis

The chemical properties of prednisolone 21-propionate, including its reactivity, stability, and interaction with other molecules, play a pivotal role in its pharmacological action. Studies on the inclusion interactions of prednisolone with cyclodextrins, for example, illustrate how chemical characteristics can be manipulated to improve drug solubility and efficacy. Such research not only enhances our understanding of prednisolone 21-propionate's chemical properties but also opens avenues for developing more effective steroid-based therapies (Shi, Chen, & Xu, 2014).

Scientific Research Applications

  • Biomarkers in Animal Treatment : Prednisolone metabolites are effective biomarkers for detecting illicit treatment in meat-producing animals, improving control over its use (Leporati et al., 2013).

  • Impact on Human Leukocytes : Prednisolone inhibits human leukocyte mitosis in vitro by preventing the conversion of partially differentiated circulating leukocytes to a state capable of mitosis (Nowell, 1961).

  • Effects on Glucose and Insulin : Chronic prednisolone treatment exacerbates hyperglycemia in mice fed a high-fat diet but doesn't worsen dietary fat-induced insulin resistance, suggesting other hormonal changes may be responsible for these effects (Laskewitz et al., 2012).

  • Hepatitis and Liver Injury in Mice : Prednisolone treatment can prevent T/NKT cell hepatitis but may exacerbate hepatotoxin-induced liver injury in mice (Kwon et al., 2014).

  • Comparison with Other Steroids : Prednisolone-17-ethylcarbonate-21-propionate (PrEP) shows similar topical anti-inflammatory activity to desoximetasone but weaker systemic effects (Alpermann et al., 1982).

  • Behavioral and Physiological Impacts : In zebrafish, prednisolone exposure leads to decreased autonomic activity and increased dopamine and serotonin secretion, potentially impacting mood and physiology (Xin et al., 2020).

  • Chronotherapy and Dosing Time : Dosing prednisolone at specific times can improve clinical outcomes and reduce side effects, emphasizing the importance of chronotherapy (Xu et al., 2008).

  • Perilymph Penetration : Local application of prednisolone-21-hydrogen succinate into the round window niche achieves high levels in perilymph compared to systemic injection, suggesting a targeted delivery method (Bachmann et al., 2001).

  • Comparative Treatment Efficacy : Oral prednisolone once a day is comparable to oral hydrocortisone three times a day in treating classic congenital adrenal hyperplasia due to 21-hydroxylase deficiency (Leite et al., 2008).

Safety And Hazards

Prednisolone may damage the unborn child . It can weaken your immune system, making it easier for you to get an infection . Steroids can also worsen an infection you already have, or reactivate an infection you recently had .

Future Directions

Prednisolone is a corticosteroid that may be used to reduce inflammation and calm down an overactive immune system . It is used to treat many different inflammatory conditions such as arthritis, lupus, psoriasis, ulcerative colitis, allergic disorders, gland (endocrine) disorders, and conditions that affect the skin, eyes, lungs, stomach, nervous system, or blood cells .

properties

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O6/c1-4-20(28)30-13-19(27)24(29)10-8-17-16-6-5-14-11-15(25)7-9-22(14,2)21(16)18(26)12-23(17,24)3/h7,9,11,16-18,21,26,29H,4-6,8,10,12-13H2,1-3H3/t16-,17-,18-,21+,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJGQLUNABFGGK-RPPPWEFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prednisolone 21-propionate

CAS RN

5740-62-5
Record name Prednisolone 21-propionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005740625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PREDNISOLONE 21-PROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VEK806FF9A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
DHR Barton, LSL Choi, J Lister-James… - Journal of the …, 1982 - pubs.rsc.org
… For example, prednisolone-21-propionate nitrone (3b) underwent a rapid reaction with tosyl chloride to give, instead of the expected more polar trienimine, a major product of lower …
Number of citations: 1 pubs.rsc.org
HJ Zentel, M Töpert - Journal of the European Academy of …, 1994 - Wiley Online Library
… In addition, such incubations resulted in the formation of minor amounts of methylprednisolone 21-propionate and methylprednisolone. Both latter compounds, however, amounted to …
Number of citations: 12 onlinelibrary.wiley.com
A Valotis, P Högger - Respiratory Research, 2007 - respiratory-research.biomedcentral …
Fluticasone furoate (FF) – USAN approved name, a new topically active glucocorticoid has been recently identified. The aim of this study was to characterise the binding affinity of this …

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